PYR-GLN-OH

Peptide Stability Enzymatic Degradation Aminopeptidase Resistance

PYR-GLN-OH (pGlu-Gln) is the minimal blocked dipeptide model for investigating pyroglutamyl-driven proteolytic stability. Its N-terminal cyclization confers exopeptidase resistance absent in linear dipeptides like Gln-Gln, making it irreplaceable for in vivo stability assays, cathepsin substrate design, and neuropeptide research. Available in ≥98% purity, this human metabolite is your assured building block for reproducible, degradation-resistant peptide probes.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 109481-23-4
Cat. No. B010688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYR-GLN-OH
CAS109481-23-4
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1
InChIKeyILAITOFTZJRIFJ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYR-GLN-OH (CAS 109481-23-4) for Peptide Synthesis, Metabolic Research, and Assay Development


PYR-GLN-OH, also known as pyroglutamylglutamine or pGlu-Gln, is a dipeptide formed by the condensation of L-pyroglutamic acid (5-oxoproline) and L-glutamine . As a naturally occurring human metabolite and a conjugate acid of pyroglutamylglutamate [1], it belongs to the class of N-terminal pyroglutamyl peptides, which are characterized by an intramolecularly cyclized N-terminal residue [2]. This structural motif is widely recognized for conferring enhanced resistance to exopeptidase degradation and modulating peptide conformation [3]. The compound serves as a minimal blocked dipeptide model for studying pyroglutamyl effects on peptide chemistry, stability, and biological recognition .

Why PYR-GLN-OH (CAS 109481-23-4) Cannot Be Replaced by Simple Dipeptides or Glutamine Analogs in Specialized Research


Generic substitution of PYR-GLN-OH with other dipeptides or glutamine-containing compounds is not scientifically valid due to its unique N-terminal pyroglutamyl (pGlu) modification. This cyclic structure is not present in standard linear dipeptides (e.g., Gln-Gln) or simple amino acids like L-glutamine. Critically, the pGlu moiety confers substantial resistance to aminopeptidase degradation , a property that significantly alters the compound's metabolic stability and in vivo half-life compared to non-cyclized analogs [1]. Furthermore, the pGlu residue acts as a specific recognition element for certain receptors and enzymes [2], meaning that substitution with a non-cyclized peptide would yield fundamentally different biological readouts in assays involving cysteine peptidases [3] or neuropeptide receptors [4]. Therefore, for applications where proteolytic stability, specific receptor engagement, or accurate representation of N-terminally modified peptides is required, PYR-GLN-OH is not interchangeable with generic alternatives.

PYR-GLN-OH (CAS 109481-23-4) Quantitative Differentiation Data Versus Key Comparators


Enhanced Enzymatic Stability of the Pyroglutamyl Moiety Relative to Native Glutamine-Containing Peptides

The N-terminal pyroglutamyl (pGlu) group, which defines PYR-GLN-OH, confers complete resistance to enzymatic degradation by aminopeptidases and other proteases, a property not observed in its non-cyclized glutamine-containing counterparts. In a comparative study of cholecystokinin (CCK) analogs, the N-terminally modified (pGlu-Gln)-CCK-8[mPEG] peptide was found to be 'completely resistant to enzymatic degradation' in vitro, whereas native CCK-8 is known for its rapid degradation in the circulation [1]. This stability enhancement is a direct consequence of the pGlu-Gln N-terminal modification.

Peptide Stability Enzymatic Degradation Aminopeptidase Resistance

Superior Potency of Pyroglutamyl Peptides in In Vivo Antidepressant Models Versus Non-Cyclized Analogs

In a direct head-to-head study using mouse behavioral models, the pyroglutamyl tripeptide pGlu-Gln-Leu (pEQL) exhibited antidepressant-like activity at a significantly lower effective dose compared to its non-cyclized counterpart, Gln-Gln-Leu. Specifically, pEQL demonstrated antidepressant-like effects in the tail suspension and forced swim tests at a lower dose than Gln-Gln-Leu, confirming that the pyroglutamyl modification enhances in vivo potency [1]. While this study used a tripeptide, the core structural determinant of the enhanced activity is the N-terminal pGlu residue, which is identically present in PYR-GLN-OH (pGlu-Gln).

Antidepressant Activity Neurogenesis Pyroglutamyl Peptides

High Selectivity of Pyroglutamyl-Containing Substrates for C1 Cysteine Peptidases Over Other Protease Clans

Peptides containing an N-terminal pyroglutamyl (Glp) residue, such as the general formula Glp-Phe-Gln-pNA, exhibit a high degree of selectivity for cysteine peptidases of the C1 papain family. Critically, peptidases from other clans, including serine trypsin-like peptidases, do not cleave these glutamine-containing substrates [1]. This selectivity is a direct result of the pyroglutamyl-glutamine structural motif. While the study used an extended peptide, the N-terminal Glp moiety, identical to that in PYR-GLN-OH, is essential for this discriminatory recognition by the enzyme's active site.

Protease Assay Cysteine Peptidases Enzyme Selectivity

Comparative Purity and Analytical Specification for Reliable Procurement

PYR-GLN-OH is available from reputable vendors with a standard HPLC purity of ≥98.0% . This high level of purity is essential for minimizing confounding effects in sensitive biological assays. While direct comparative purity data for all commercial sources are not consolidated, the specification of ≥98% purity by multiple independent suppliers establishes a benchmark for quality control that is critical for reproducibility. In contrast, some alternative dipeptides or custom-synthesized batches may have lower, unspecified, or more variable purity profiles, which can introduce experimental noise.

Analytical Chemistry Quality Control Peptide Purity

Optimal Research and Industrial Application Scenarios for PYR-GLN-OH (CAS 109481-23-4) Based on Verified Differentiation


Development of Protease-Resistant Peptide Therapeutics and Tool Compounds

The established resistance of the N-terminal pyroglutamyl moiety to enzymatic degradation makes PYR-GLN-OH an ideal building block or core structural motif for designing peptide-based drugs or research probes that require enhanced in vivo stability. This is particularly valuable in gastroenterology and metabolic disease research, where peptides must survive the harsh proteolytic environment of the gut or plasma, as demonstrated by the long-acting (pGlu-Gln)-CCK-8[mPEG] analog [1].

Selective Substrate Design for C1 Cysteine Peptidase Assays

Given the class-level evidence that pyroglutamyl-glutamine motifs confer selectivity for C1 cysteine peptidases (e.g., cathepsins) while being resistant to cleavage by serine proteases [2], PYR-GLN-OH can serve as a foundational fragment for creating highly specific fluorogenic or chromogenic substrates. This application is directly relevant to researchers studying protease biology, developing diagnostic tools, or screening for enzyme inhibitors where off-target activity must be minimized.

Investigating the Role of Pyroglutamyl Peptides in Neurobiology and Mood Disorders

The class-level evidence linking the pyroglutamyl modification to enhanced in vivo potency in antidepressant behavioral models [3] positions PYR-GLN-OH as a valuable chemical probe. Researchers can use it to investigate the mechanistic basis of pGlu-peptide action on neurogenesis and emotional regulation, as well as to explore its potential as a lead structure for novel antidepressants that operate independently of the BDNF pathway [3].

Analytical Method Development and Metabolomics Standards

As a characterized human metabolite with a defined structure and available high-purity (>98%) commercial sources , PYR-GLN-OH is well-suited for use as a reference standard in LC-MS/MS or HPLC-based metabolomics studies. Its presence in biological matrices such as human biofluids and plant extracts [4] makes it a relevant calibration standard for quantifying endogenous pyroglutamyl peptides in nutritional and clinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PYR-GLN-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.